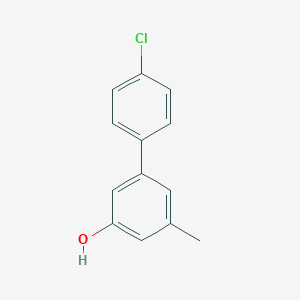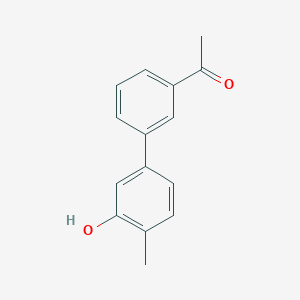
4-(3-Acetylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetylphenyl)-2-methylphenol, 95% (4-AP-2MP) is a phenolic compound with a wide range of applications in science, medicine, and industry. It is also known as 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, 4-acetyl-2-methylphenol, and 4-methylphenol-3-acetate. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 258-259°C. It is practically insoluble in water but soluble in most organic solvents. 4-AP-2MP is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics.
Applications De Recherche Scientifique
4-AP-2MP has a wide range of applications in scientific research, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an antioxidant and preservative in food and cosmetics. In addition, 4-AP-2MP is used in the synthesis of polymers, in the preparation of nanomaterials, and in the production of biodiesel. It is also used in the preparation of polymeric materials for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-AP-2MP is not fully understood. However, it is known to be an antioxidant, which means it can scavenge free radicals and inhibit the oxidation of other molecules. In addition, 4-AP-2MP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes.
Biochemical and Physiological Effects
4-AP-2MP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other biological processes. In addition, 4-AP-2MP has been shown to have anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-AP-2MP in lab experiments is its low toxicity. It is non-toxic and non-irritating, making it safe to use in laboratory settings. In addition, 4-AP-2MP is relatively inexpensive and has a wide range of applications. However, it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
The potential future applications of 4-AP-2MP are vast. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the development of new polymers and nanomaterials for use in drug delivery systems. In addition, it could be used to develop new methods of treating inflammation, cancer, and other diseases. Finally, it could be used to develop new methods of preserving food and cosmetics.
Méthodes De Synthèse
4-AP-2MP can be synthesized by a variety of methods, including the Williamson ether synthesis, the acylation of 2-methylphenol, and the reductive acetylation of 2-methylphenol. The most common method is the acylation of 2-methylphenol with acetic anhydride in the presence of a catalyst, such as pyridine or triethylamine. This method yields 4-AP-2MP in yields of up to 95%.
Propriétés
IUPAC Name |
1-[3-(4-hydroxy-3-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-8-14(6-7-15(10)17)13-5-3-4-12(9-13)11(2)16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMBXEAQEUFEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683797 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-21-9 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














